molecular formula C18H15N3O3 B2727355 N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide CAS No. 2034511-42-5

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide

Cat. No.: B2727355
CAS No.: 2034511-42-5
M. Wt: 321.336
InChI Key: XQQIQWJGWZKEHS-UHFFFAOYSA-N
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Description

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is a heterocyclic compound that incorporates both furan and pyrazole moieties. These structural features are known for their significant biological activities and are commonly found in various pharmacologically active compounds. The presence of the benzofuran ring further enhances its potential as a therapeutic agent due to its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5-amino-1H-pyrazole-4-carboxamides with substituted furan derivatives . The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include furanones, pyrazolines, and halogenated benzofuran derivatives. These products retain the core structure of the original compound while introducing new functional groups that can enhance or modify its biological activity.

Scientific Research Applications

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its therapeutic potential in treating various diseases, including bacterial infections and cancer.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and pyrazole derivatives, such as:

    Furan-2-carboxamide: Known for its antimicrobial properties.

    1H-pyrazole-4-carboxamide: Investigated for its anticancer activity.

    Benzofuran derivatives: Widely studied for their diverse biological activities.

Uniqueness

N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzofuran-2-carboxamide is unique due to its combination of furan, pyrazole, and benzofuran moieties, which confer a broad spectrum of biological activities. This structural complexity allows it to interact with multiple biological targets, making it a versatile compound for various scientific and medical applications.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c22-18(17-10-13-4-1-2-5-16(13)24-17)19-7-8-21-12-14(11-20-21)15-6-3-9-23-15/h1-6,9-12H,7-8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQQIQWJGWZKEHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C=C(C=N3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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